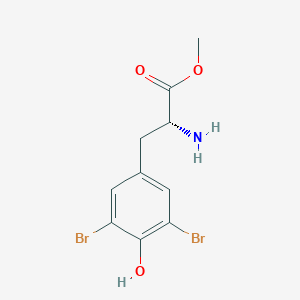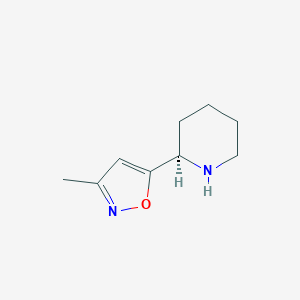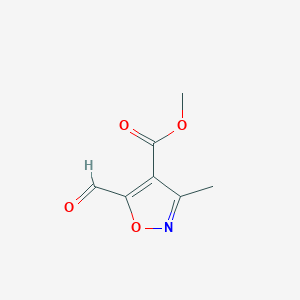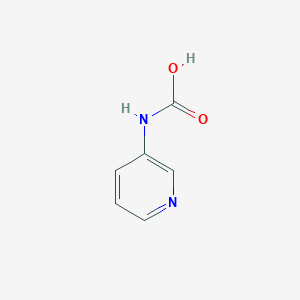
(2S)-2-(4-tert-butylphenyl)propanoic acid
Descripción general
Descripción
“(2S)-2-(4-tert-butylphenyl)propanoic acid” is an organic compound with the CAS Number: 32857-63-9 . It has a molecular weight of 192.26 .
Molecular Structure Analysis
The InChI code for “(2S)-2-(4-tert-butylphenyl)propanoic acid” is 1S/C12H16O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2S)-2-(4-tert-butylphenyl)propanoic acid” is a crystal - powder form substance . It is stored at room temperature .Aplicaciones Científicas De Investigación
Food Contact Materials Safety
- Title: Scientific opinion on the safety evaluation of the substance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, CAS No. 171090-93-0, for use in food contact materials.
- Summary: This study conducted by the EFSA evaluated the safety of a related compound for use in food contact materials, particularly polyolefins. It was concluded to be safe provided its migration does not exceed 0.05 mg/kg food. This illustrates the compound's relevance in ensuring the safety of materials in contact with food.
- Source: EFSA Journal (2011)
Metabolic Studies in Thermophilic Archaea
- Title: Organic acids and stable isotope metabolic studies of a thermophilic sulfur-dependent anaerobic archaeon.
- Summary: This research analyzed organic acids, including propanoic acid derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This study contributes to understanding the metabolic pathways in extreme environments.
- Source: Journal of Microbiological Methods (1993)
Chemical Recovery from Waste Streams
- Title: Effect of binary extractants and modifier–diluents systems on equilibria of propionic acid extraction.
- Summary: This study explores the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the compound's role in waste management and resource recovery in the chemical industry.
- Source: Fluid Phase Equilibria (2009)
Catalysis in Organic Chemistry
- Title: Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides.
- Summary: This research demonstrates the use of phenylpropiolic acid, a similar compound, in palladium-catalyzed decarboxylative coupling reactions, showcasing its potential in synthetic organic chemistry.
- Source: The Journal of Organic Chemistry (2009)
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZPPMNBARTOY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-tert-butylphenyl)propanoic acid | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)
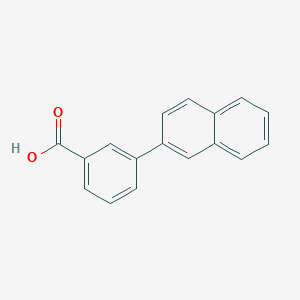
![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)
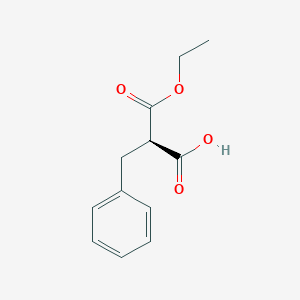
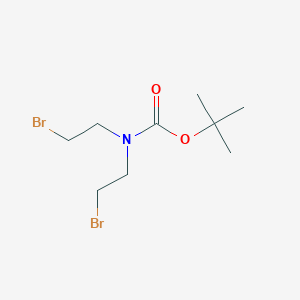
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
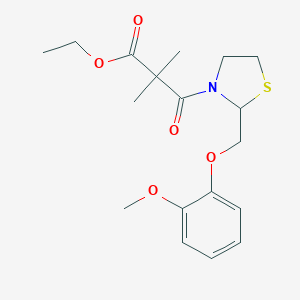
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
